molecular formula C18H18N2O4S B3973212 N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B3973212
M. Wt: 358.4 g/mol
InChI Key: NOIBUHZHYJEEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DOTAM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in research. DOTAM is a benzothiazinone derivative and is structurally similar to the antibiotic drug, bedaquiline. The compound has been shown to exhibit antimicrobial activity against Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis, making it a promising candidate for developing new treatments for the disease.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood, but it is believed to inhibit the activity of the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the bacterium's survival, and inhibition of its activity can lead to cell death. This compound has been shown to have a unique binding site on the ATP synthase enzyme, which may contribute to its high potency against Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells, indicating that it may have a favorable safety profile for use as a drug candidate. Additionally, this compound has been shown to have low binding affinity for human serum albumin, which is a positive characteristic for drug development as it reduces the likelihood of drug interactions with other medications.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide's ability to inhibit the ATP synthase enzyme in Mycobacterium tuberculosis makes it a valuable tool for studying the bacterium's metabolism and physiology. However, this compound's specificity for Mycobacterium tuberculosis limits its usefulness in studying other bacteria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of tuberculosis and other bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential off-target effects. Finally, research on the synthesis and optimization of this compound and related compounds could lead to the development of more potent and selective drugs.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been primarily studied for its potential as a new drug candidate for tuberculosis treatment. In vitro studies have shown that this compound exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for further development. Additionally, this compound has been shown to have low toxicity in mammalian cells, which is a crucial factor in the development of new drugs.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-13-8-7-11(9-14(13)24-2)19-17(21)10-16-18(22)20-12-5-3-4-6-15(12)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIBUHZHYJEEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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